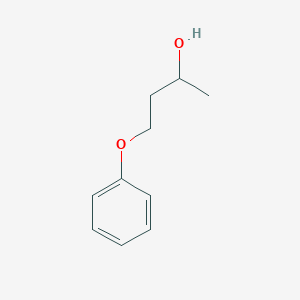

4-Phenoxy-2-butanol

描述

Structure

3D Structure

属性

CAS 编号 |

61904-01-6 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC 名称 |

4-phenoxybutan-2-ol |

InChI |

InChI=1S/C10H14O2/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI 键 |

WBTFUMUXXHWTLD-UHFFFAOYSA-N |

规范 SMILES |

CC(CCOC1=CC=CC=C1)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Phenoxy 2 Butanol

Classical and Established Synthetic Routes

Classical synthetic approaches to 4-Phenoxy-2-butanol primarily leverage fundamental organic reactions to construct the carbon skeleton and introduce the phenoxy and hydroxyl functionalities.

One established method for synthesizing this compound involves the Grignard reaction. This approach utilizes the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis, to form an alcohol. In the synthesis of this compound, methylmagnesium iodide (CH₃MgI) serves as the Grignard reagent, which is reacted with 3-phenoxypropionaldehyde. prepchem.com

The reaction proceeds by the dropwise addition of methylmagnesium iodide, typically prepared from methyl iodide and magnesium in anhydrous diethyl ether, to a solution of 3-phenoxypropionaldehyde in anhydrous diethyl ether. prepchem.com Maintaining a temperature not exceeding 20°C is crucial during the addition. prepchem.com Subsequent acidic workup, involving the addition of concentrated hydrochloric acid and separation of phases, followed by washing, drying, and condensation, yields this compound. prepchem.com

Detailed Research Findings: Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Yield | Boiling Point (°C at mmHg) | Reference |

| Methyl Iodide (24.9 g) | Magnesium (7.26 g) | Anhydrous diethyl ether (150 mL) | Methylmagnesium Iodide | - | - | prepchem.com |

| Methylmagnesium Iodide | 3-Phenoxypropionaldehyde (20 g) | Anhydrous diethyl ether (200 mL), ≤20°C, then HCl | This compound | 67% | 61-62 at 3 mmHg | prepchem.com |

The Williamson Ether Synthesis is a widely recognized method for forming ether linkages (R-O-R'). pw.live, masterorganicchemistry.com It typically involves the nucleophilic substitution (SN2) of an alkoxide ion with a primary alkyl halide or a sulfonate ester. pw.live, masterorganicchemistry.com For the formation of aryl ethers, such as the phenoxy linkage in this compound, a phenoxide ion reacts with an alkyl halide. pw.live

To synthesize this compound (C₆H₅-O-CH₂-CH₂-CH(OH)-CH₃) via Williamson ether synthesis, a strategic approach would involve reacting a phenoxide, generated from phenol (B47542) and a strong base (e.g., NaOH, KOH, or NaH), with a suitable alkyl halide containing the butanol chain. pw.live, richmond.edu The alkyl halide would ideally be a primary alkyl halide to favor the SN2 reaction over elimination, which is a common side reaction with secondary or tertiary alkyl halides. pw.live, masterorganicchemistry.com Given the structure of this compound, the alkyl halide component would correspond to a 1-halo-3-butanol derivative. Crucially, the hydroxyl group at the C2 position of the butanol chain would need to be protected prior to the Williamson reaction to prevent its deprotonation by the strong base and subsequent undesired side reactions, such as intramolecular cyclization or intermolecular polymerization. After the ether formation, the protecting group would be removed to yield the final this compound. While the general principles of Williamson ether synthesis are well-established for forming aryl ethers, specific experimental procedures for this compound using this exact route are not explicitly detailed in the provided search results.

Grignard Reaction-Based Approaches to this compound Synthesis

Modern and Stereoselective Synthesis of this compound

Modern synthetic methodologies often aim for higher selectivity, particularly stereoselectivity, and incorporate principles of green chemistry to minimize environmental impact.

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-4-Phenoxy-2-butanol. The development of asymmetric synthetic strategies focuses on producing one enantiomer preferentially. While general principles for asymmetric synthesis of secondary alcohols are well-documented, such as the asymmetric reduction of prochiral ketones using chiral catalysts or biocatalysts like alcohol dehydrogenases researchgate.net, specific asymmetric synthetic strategies tailored for the enantiomers of this compound are not extensively detailed in the provided search results. If a ketone precursor, such as 4-phenoxy-2-butanone, were readily available, its asymmetric reduction could serve as a viable route to access the enantiopure forms of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over others within a molecule, while regioselectivity pertains to the preferential formation of one structural isomer over others. google.com In the Grignard reaction-based synthesis of this compound, the method exhibits inherent regioselectivity. The methylmagnesium iodide specifically attacks the carbonyl carbon of 3-phenoxypropionaldehyde, leading to the formation of the secondary alcohol at the C2 position. prepchem.com This directed addition ensures the desired connectivity and avoids the formation of other possible isomeric alcohols. In a hypothetical Williamson ether synthesis for this compound, the reaction would be designed to be chemoselective for the phenoxide anion reacting with the alkyl halide, and regioselective for O-alkylation (ether formation) rather than C-alkylation, particularly when using primary alkyl halides.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry approaches for the synthesis of this compound are not explicitly found in the provided information, general principles can be considered. These include maximizing atom economy, using less hazardous solvents, and developing catalytic or enzymatic processes. For instance, efforts in green chemistry for Williamson ether synthesis have focused on minimizing salt waste and utilizing weaker, less hazardous alkylating agents at elevated temperatures. The Grignard reaction, while effective, typically uses stoichiometric reagents and organic solvents like diethyl ether, which, while commonly used, are flammable. Future developments in the synthesis of this compound could explore biocatalytic routes, solvent-free reactions, or the use of more benign solvents to align with green chemistry objectives.

Stereochemical Investigations of 4 Phenoxy 2 Butanol

Enantiomeric Synthesis and Chiral Resolution Techniques for 4-Phenoxy-2-butanol

Specific methodologies for the enantiomeric synthesis or chiral resolution of this compound are not extensively detailed in the provided scientific literature. However, general techniques applicable to secondary alcohols with a single chiral center can be theoretically considered.

This classical method for resolving racemic mixtures involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form a pair of diastereomeric esters. Diastereomers possess different physical properties, such as solubility and melting points, which allows for their separation, typically by fractional crystallization. Subsequent hydrolysis of the separated diastereomeric esters would then yield the individual enantiomers of this compound. While this principle is well-established for chiral alcohols libretexts.orglibretexts.orgucl.ac.uktcichemicals.com, specific application and detailed research findings for this compound using this technique were not found in the search results.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is a powerful technique for separating enantiomers based on their differential interactions with the chiral stationary phase. Gas Chromatography (GC) with chiral columns can also be employed. This method is widely used for the analytical and preparative separation of enantiomers of various chiral alcohols tcichemicals.comresearchgate.netdrake.edu. While the general applicability of chromatographic resolution to chiral alcohols is known, specific studies detailing the chromatographic separation of this compound enantiomers were not identified.

Enantioselective catalytic synthesis involves using chiral catalysts (either chemical or biological, such as enzymes) to preferentially form one enantiomer over the other from an achiral or prochiral precursor. Biocatalysis, utilizing enzymes like alcohol dehydrogenases (ADHs), has emerged as a sustainable and highly enantioselective approach for synthesizing chiral alcohols from corresponding ketones mdpi.comencyclopedia.pubgoogle.comresearchgate.net. For a compound like this compound, this would ideally involve the enantioselective reduction of 4-phenoxy-2-butanone. However, specific research findings on the enantioselective catalytic synthesis of this compound were not found in the provided search results.

Chromatographic Resolution Methods

Influence of Stereochemistry on Molecular Conformation and Intermolecular Interactions

The stereochemistry of this compound, arising from its chiral center, would inherently influence its molecular conformation and intermolecular interactions. Enantiomers, while having identical physical properties in an achiral environment, can exhibit different properties in chiral environments or when interacting with other chiral molecules acs.org. The spatial arrangement of atoms in each enantiomer can lead to subtle differences in their preferred conformations. These conformational preferences, in turn, affect how the molecule interacts with its surroundings, including solvent molecules or other solute molecules, primarily through non-covalent interactions such as hydrogen bonding and van der Waals forces researchgate.netunifi.itrsc.org. For instance, studies on simpler chiral alcohols like 2-butanol (B46777) have shown that stereochemistry influences clustering behavior and hydrogen-bonded networks in solution and on surfaces unifi.itrsc.org. The presence of the phenoxy group in this compound would introduce additional aromatic interactions and steric considerations that could further differentiate the conformational landscape and intermolecular interactions of its enantiomers. However, specific detailed research findings on the molecular conformation and intermolecular interactions of this compound enantiomers were not found.

Mechanistic Studies of Racemization Processes in this compound Analogues

Racemization, the process by which an enantiomerically enriched compound converts into a racemic mixture, is a critical aspect in the synthesis and handling of chiral molecules, particularly in dynamic kinetic resolution (DKR) strategies google.comrsc.org. For secondary alcohols, racemization typically involves the reversible interconversion between the alcohol and its corresponding achiral ketone intermediate, often catalyzed by transition metals or enzymes google.comrsc.org. While mechanistic studies on the racemization of secondary alcohols, including phenyl-containing analogues, are well-documented google.comthegoodscentscompany.comrsc.org, specific mechanistic studies focusing on the racemization processes of this compound or its direct analogues were not identified in the provided search results. General mechanisms for secondary alcohol racemization, such as those involving hydrogen transfer catalyzed by ruthenium complexes or enzymatic oxidation-reduction cycles, could theoretically apply google.comrsc.org.

Chemical Transformations and Reactive Pathways of 4 Phenoxy 2 Butanol

Derivatization Chemistry of the Hydroxyl Group in 4-Phenoxy-2-butanol

The secondary hydroxyl group in this compound is a primary site for chemical modification, enabling a variety of derivatization reactions. These transformations often involve altering the reactivity of the hydroxyl group or converting it into other functional groups.

Esterification Reactions (e.g., Tosylate Formation)

Esterification is a fundamental reaction for alcohols, converting the hydroxyl group into an ester. For this compound, this typically involves reaction with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonic acid derivatives. A particularly important type of esterification in synthetic organic chemistry is the formation of tosylates.

Tosylate esters are formed by reacting an alcohol with p-toluenesulfonyl chloride (tosyl chloride, p-TosCl) in the presence of a base, commonly pyridine (B92270). thegoodscentscompany.comuni.lu This reaction converts the relatively poor hydroxyl leaving group into an excellent leaving group, the tosylate anion. thegoodscentscompany.comuni.lu The conversion proceeds with retention of configuration at the carbon bearing the hydroxyl group if it is a chiral center, as only the O-H bond is broken, and the C-O bond remains intact. thegoodscentscompany.com

Typical Reaction Conditions for Tosylate Formation: The reaction is usually carried out by dissolving this compound in pyridine and adding p-toluenesulfonyl chloride. The mixture may be heated to 60-80 °C, or microwave irradiation can be employed, especially for sterically hindered secondary alcohols. The resulting 4-Phenoxybutan-2-yl tosylate (PubChem CID: 13326762) is a highly reactive intermediate suitable for subsequent nucleophilic substitution (SN1 or SN2) or elimination reactions. thegoodscentscompany.comuni.lu

Oxidation and Reduction Pathways

The secondary alcohol in this compound can undergo oxidation to yield a ketone, 4-Phenoxybutan-2-one. This is a common transformation for secondary alcohols.

Oxidation: Various oxidizing agents can be employed for this conversion:

Chromic Acid (Jones Reagent): Prepared in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid, chromic acid is a common reagent for oxidizing secondary alcohols to ketones. uni.lu

Pyridinium Chlorochromate (PCC): PCC, when used in an organic solvent, offers a selective method for oxidizing secondary alcohols to ketones without over-oxidation.

Dess-Martin Periodinane: This is a mild oxidant effective for converting alcohols to ketones.

Swern Oxidation: This method utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in the presence of an organic base (e.g., triethylamine) to oxidize secondary alcohols to ketones.

Sodium Hypochlorite (NaOCl) with TEMPO: This system can also oxidize secondary alcohols to ketones.

The product of oxidation is 4-Phenoxybutan-2-one (PubChem CID: 11744969).

Reduction: While the article focuses on transformations of this compound, it is important to note that the ketone (4-Phenoxybutan-2-one) formed from its oxidation can typically be reduced back to the secondary alcohol (this compound) using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Etherification and Alkylation Reactions at the Hydroxyl Position

The hydroxyl group of this compound can also be converted into an ether or alkylated, forming new C-O bonds.

Etherification: The classic Williamson ether synthesis involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide via an SN2 mechanism to form an ether. uni.lu While traditionally more effective for primary alkyl halides due to potential E2 elimination with secondary or tertiary halides, specific conditions or alternative methods can be used for secondary alcohols.

Recent advancements in etherification include:

Iron-Catalyzed Dehydrative Etherification: Iron(III) catalysts, such as Fe(OTf)₃, can facilitate the direct formation of unsymmetrical ethers from secondary and primary alcohols, generating water as the sole byproduct. This method can involve the activation of secondary benzylic alcohols to form symmetrical ethers, which can then undergo transetherification in the presence of primary alcohols to form unsymmetrical ethers.

Alkoxyhydrosilane-Facilitated Cross-Etherification: Alkoxyhydrosilanes can mediate cross-etherification reactions between secondary benzyl (B1604629) alcohols and aliphatic alcohols, yielding unsymmetrical dialkyl ethers. While this compound is not a benzyl alcohol, the principle of converting the alcohol to a more reactive intermediate (e.g., a carbocation) applies.

Reductive Etherification: New methods allow for the formation of ethers directly from aldehydes and alcohols, a net reductive etherification, applicable to many primary and secondary alcohols.

These methods provide pathways to synthesize various ether derivatives of this compound by reacting its hydroxyl group with other alcohol or alkylating agents.

Transformations Involving the Phenoxy Moiety of this compound

The phenoxy moiety, an aryl ether, also possesses distinct reactivity, primarily associated with the aromatic ring and the ether linkage.

Aromatic Substitution Reactions

The phenoxy group (-O-R, where R is the butanol chain) is an activating and ortho/para-directing group in electrophilic aromatic substitution (EAS) reactions due to the electron-donating effect of the oxygen atom. This makes the benzene (B151609) ring of this compound susceptible to reactions such as:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) typically leads to substitution at the ortho and para positions relative to the phenoxy ether linkage.

Nitration: Treatment with nitrating agents (e.g., concentrated HNO₃, or HNO₃/H₂SO₄) would introduce a nitro group, predominantly at the ortho and para positions.

Sulfonation: Reaction with fuming sulfuric acid or concentrated H₂SO₄ can lead to sulfonation, again favoring ortho and para positions.

Friedel-Crafts Reactions (Alkylation/Acylation): These reactions, involving alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃), would also occur at the activated ortho and para positions.

The specific regioselectivity would depend on steric hindrance and electronic effects, with para substitution often favored due to less steric hindrance, but ortho substitution also possible.

Cleavage and Rearrangement of the Phenoxy Ether Linkage

The ether linkage within the phenoxy moiety of this compound can undergo cleavage under certain conditions.

Cleavage of the Ether Linkage: Aryl alkyl ethers, such as the phenoxy ether in this compound, can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction typically yields a phenol (B47542) and an alkyl halide. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion to displace a neutral phenol molecule. The cleavage can proceed via SN1 or SN2 mechanisms, depending on the nature of the alkyl group. For this compound, cleavage would yield phenol and 2-bromo-4-butanol (or its corresponding halide). Diaryl ethers, where both groups attached to the oxygen are aromatic, are generally resistant to such acid-catalyzed cleavage.

Rearrangement of the Phenoxy Ether Linkage: The Claisen rearrangement is a well-known rearrangement reaction for allyl aryl ethers, involving a thermal-sigmatropic rearrangement to produce o-allylphenols. However, this compound is not an allyl aryl ether, as it lacks an allyl group directly attached to the ether oxygen. Therefore, the classical Claisen rearrangement is not directly applicable to this compound. Other rearrangement reactions of aryl ethers typically involve specific structural features not present in this compound.

Catalytic and Biocatalytic Approaches in 4 Phenoxy 2 Butanol Research

Transition Metal Catalysis for 4-Phenoxy-2-butanol Synthesis and Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations under controlled conditions. For compounds like this compound, these catalysts could be employed for direct synthesis or for modifying existing structures.

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Ullmann coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly relevant for introducing aryl or heteroaryl moieties. To synthesize this compound via cross-coupling, one might envision a strategy where the phenoxy group is introduced onto a suitable butanol precursor. For example, a reaction involving a substituted phenol (B47542) and a butanol derivative with a leaving group, catalyzed by palladium or copper, could potentially form the ether linkage. While cross-coupling reactions are widely used for the synthesis of various aryl ethers and for the construction of complex organic molecules, specific examples focusing on the introduction of the phenoxy group to synthesize this compound through such methods were not found in the current search.

Hydrogenation and Dehydrogenation Catalysis

Biocatalytic Transformations Involving this compound

Biocatalysis, utilizing enzymes or whole cells, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity, which is particularly valuable for synthesizing chiral compounds.

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers ((R)- and (S)-4-Phenoxy-2-butanol). Enzyme-mediated approaches are highly effective for the stereoselective synthesis or kinetic resolution of chiral alcohols. For instance, lipases are known for their ability to catalyze enantioselective esterification or hydrolysis of racemic alcohols, leading to the separation of enantiomers. Alcohol dehydrogenases (ADHs) are also widely employed for the stereoselective reduction of ketones to produce chiral alcohols. While these biocatalytic methods are extensively applied to a broad range of chiral alcohols and their precursors, specific documented instances of enzyme-mediated stereoselective syntheses or modifications directly involving this compound were not identified in the literature searches. However, a study mentioned lipase-catalyzed hydrolysis of the butanoic ester of 1-phenoxy-4-methoxy-2-butanol, indicating that enzymes like CALB can exhibit selectivity with phenoxy-substituted butanol derivatives.

Enzymatic oxidation and reduction reactions are key transformations in biocatalysis, often mediated by oxidoreductases such as alcohol dehydrogenases (ADHs) or alcohol oxidases (AlcOxs). ADHs, typically requiring nicotinamide (B372718) cofactors (NADH or NADPH), can reversibly interconvert alcohols and ketones. For this compound, an ADH could catalyze its oxidation to 4-phenoxy-2-butanone or the reduction of 4-phenoxy-2-butanone to this compound. Alcohol oxidases, on the other hand, typically use molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. While enzymatic oxidation and reduction of various alcohols, including secondary alcohols, are well-established processes, direct research on the enzymatic oxidation or reduction of this compound was not explicitly found. However, studies on similar compounds like 4-phenyl-2-butanol (B1222856) have demonstrated its enzymatic oxidation to 4-phenyl-2-butanone by alcohol dehydrogenases.

Many biocatalytic transformations, particularly those involving oxidoreductases like alcohol dehydrogenases, rely on expensive nicotinamide cofactors (NADH or NADPH). To make these processes economically viable, efficient cofactor regeneration systems are essential. These systems continuously recycle the oxidized cofactor (NAD+ or NADP+) back to its reduced form (NADH or NADPH) during the reaction. Common strategies include substrate-coupled regeneration, where a co-substrate is oxidized or reduced by the same enzyme or a different enzyme to regenerate the cofactor, and enzyme-coupled regeneration, which employs a separate enzyme and a sacrificial substrate for cofactor recycling. Examples of enzymes used for cofactor regeneration include formate (B1220265) dehydrogenase (FDH), which converts formate to carbon dioxide while regenerating NADH, and glucose-6-phosphate dehydrogenase (G6PDH), which regenerates NADPH from glucose-6-phosphate. While the principles and various systems for cofactor regeneration are broadly applicable across biocatalytic reactions involving cofactor-dependent enzymes, specific studies detailing cofactor regeneration systems explicitly developed or optimized for transformations involving this compound were not identified.

Computational Chemistry and Theoretical Investigations of 4 Phenoxy 2 Butanol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-Phenoxy-2-butanol

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental tools for probing the electronic structure and predicting the reactivity of chemical compounds. For a molecule like this compound, these methods would offer insights into its stability, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (molecular geometry) by minimizing the total energy of the molecule. This would reveal bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating properties such as frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), which provide insights into the molecule's reactivity, including its electron-donating and electron-accepting capabilities. The energy gap between HOMO and LUMO is often correlated with chemical hardness and stability. DFT can also be used to calculate molecular electrostatic potential (MEP) surfaces, which visually represent the charge distribution and identify regions prone to electrophilic or nucleophilic attack researchgate.net.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for validation and to assign specific vibrational modes to functional groups within the molecule researchgate.net.

While specific DFT data for this compound is not extensively documented, such studies would employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to achieve a balance between computational cost and accuracy researchgate.netthegoodscentscompany.com.

Ab Initio Methods for Thermodynamic and Kinetic Parameters

Ab initio methods, derived directly from quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular systems. For this compound, these methods would be employed to:

Thermodynamic Parameters: Calculate standard enthalpies of formation (ΔfH°), Gibbs free energies of formation (ΔfG°), and entropies (S°) thermofisher.com. These parameters are crucial for understanding the stability of the compound and its potential to undergo various chemical transformations. High-level ab initio composite methods (e.g., G3, CBS-QB3) are often used to achieve high accuracy in thermochemical predictions quora.com.

Kinetic Parameters: Investigate reaction mechanisms and calculate kinetic rate constants for various processes involving this compound, such as unimolecular decomposition, isomerization, or reactions with other species. This involves identifying transition states and calculating activation energies (Ea) and pre-exponential factors google.comthegoodscentscompany.com. For example, ab initio and RRKM calculations have been used to determine multichannel rate constants for radical reactions, providing insights into reaction pathways and rate-determining steps.

The application of ab initio methods to this compound would provide a detailed understanding of its intrinsic reactivity and stability, offering valuable data for predicting its behavior in different chemical environments.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding its flexibility in various environments (e.g., gas phase, solution).

Conformational Sampling: MD simulations can explore the various possible conformations (shapes) that this compound can adopt by simulating the movement of atoms over time, governed by classical force fields. This is particularly relevant for molecules with rotatable bonds, such as the C-C bonds in the butanol chain and the C-O bond in the phenoxy ether linkage.

Conformational Preferences: Analyzing the resulting trajectories would reveal the most stable conformers and the energy barriers between them. This is important as different conformers can exhibit different reactivities or interactions. For instance, studies on phenyl derivatives of butanol isomers have shown that the distribution of molecular conformations can be broad and bimodal, with components corresponding to bent and linear geometries.

Dynamic Behavior: MD can provide insights into the molecule's flexibility, internal rotations, and how these dynamics are influenced by temperature and solvent interactions. Enhanced sampling techniques, such as replica-exchange molecular dynamics or metadynamics, can be employed to overcome energy barriers and thoroughly sample the conformational space, especially for complex systems.

While direct MD simulation data for this compound is not widely published, such studies would complement quantum chemical calculations by providing a dynamic perspective on the molecule's structural properties.

Analysis of Intermolecular Interactions and Supramolecular Organization (e.g., Hydrogen Bonding Networks)

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties (e.g., boiling point, solubility) and its behavior in condensed phases or mixtures.

Hydrogen Bonding: As a secondary alcohol, this compound possesses a hydroxyl (-OH) group, which is capable of forming strong intermolecular hydrogen bonds with other this compound molecules or with suitable hydrogen bond acceptors/donors in a solvent thegoodscentscompany.com. The oxygen atom of the phenoxy ether group also acts as a hydrogen bond acceptor. Computational studies would analyze the strength, geometry, and extent of these hydrogen bonds thegoodscentscompany.com.

Hydrogen Bond Donor Count: 1

Hydrogen Bond Acceptor Count: 1 (from the hydroxyl oxygen) + 1 (from the ether oxygen) = 2. (Note: PubChem data for 4-phenyl-2-butanol (B1222856) lists 1 H-bond acceptor, but this compound has an additional ether oxygen which can act as an acceptor).

Van der Waals Forces: These include London dispersion forces (present in all molecules due to temporary dipoles) and dipole-dipole interactions (due to the permanent dipoles of the C-O and O-H bonds, and the aromatic ring). The presence of the bulky phenyl group and the ether linkage would influence the strength and nature of these interactions.

Supramolecular Organization: Computational studies, often combined with experimental techniques like X-ray scattering, can investigate how these intermolecular forces lead to the formation of supramolecular structures or clusters in the liquid or solid state. For example, studies on phenyl derivatives of butanol isomers have shown that the phenyl group can significantly decrease the number and size of hydrogen-bonded clusters compared to aliphatic butanols, and can also lead to more disordered molecular organization due to competing π-π configurations.

Spectroscopic Property Predictions and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for the characterization and identification of chemical compounds. For this compound, predictions would typically cover:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of various functional groups within this compound. For alcohols, a distinctive broad O-H stretch is expected in the 3300-3400 cm⁻¹ range, and a strong C-O stretch near 1000 cm⁻¹. The exact position and breadth of the O-H peak are sensitive to hydrogen bonding. The presence of the aromatic ring and ether linkage would also contribute to characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict ¹H and ¹³C NMR chemical shifts. For alcohols, protons on carbons adjacent to the oxygen typically appear downfield (3.4-4.5 ppm for ¹H NMR), and the hydroxyl proton itself usually appears as a broad singlet (2.0-2.5 ppm) due to proton exchange. Aromatic protons would appear in the 7-8 ppm range. These predicted shifts can be compared with experimental NMR spectra for structural elucidation and validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra, including λmax values and absorption intensities, particularly for molecules containing chromophores like the phenyl group in this compound researchgate.net. The phenyl group would typically exhibit characteristic π-π* transitions in the UV region.

Comparing predicted spectroscopic data with experimental measurements is a crucial step in validating the accuracy of computational models and confirming the molecular structure of this compound.

Advanced Analytical Methodologies for Structural Characterization and Reaction Monitoring of 4 Phenoxy 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantitative analysis of organic compounds, providing detailed information about the connectivity and environment of atoms within a molecule. For 4-Phenoxy-2-butanol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be indispensable.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, ether-linked aliphatic, and secondary alcohol protons.

Aromatic Protons (C₆H₅-): These protons would typically resonate in the δ 6.5-7.5 ppm range, exhibiting characteristic splitting patterns (e.g., ortho, meta, para coupling) indicative of a monosubstituted benzene (B151609) ring.

Ether-linked Methylene (B1212753) Protons (-O-CH₂-): The methylene protons directly adjacent to the ether oxygen would be deshielded and expected to appear in the δ 3.8-4.2 ppm range, likely as a triplet or multiplet depending on coupling to adjacent protons.

Alcoholic Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group would also be deshielded by the electronegative oxygen and typically resonate in the δ 3.5-4.5 ppm range pressbooks.pub. Its multiplicity would depend on the number of adjacent protons, likely appearing as a multiplet.

Aliphatic Methylene Protons (-CH₂-CH₂-): The methylene protons on the aliphatic chain not directly attached to oxygen would appear in the more shielded aliphatic region, typically δ 1.5-2.5 ppm, exhibiting complex multiplets due to coupling with neighboring protons.

Methyl Protons (-CH₃): The methyl protons adjacent to the secondary alcohol would be expected as a doublet around δ 1.0-1.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton is highly variable in its chemical shift (δ 2.0-5.0 ppm) and typically appears as a broad singlet due to rapid exchange with other protic protons, such as those from residual water or other alcohol molecules pressbooks.publibretexts.orglibretexts.org. Its presence can be confirmed by D₂O exchange, which would cause its signal to disappear.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide insights into the carbon skeleton and the different carbon environments.

Aromatic Carbons: The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon directly bonded to the ether oxygen would be significantly deshielded, typically appearing around δ 150-160 ppm. Other aromatic carbons would show characteristic shifts depending on their position relative to the oxygen substituent.

Alcoholic Carbon (-CH(OH)-): The carbon bearing the hydroxyl group would be deshielded and expected to resonate in the δ 60-80 ppm range pressbooks.publatech.edu.

Ether-linked Methylene Carbon (-O-CH₂-): This carbon would also be deshielded by the ether oxygen, typically appearing around δ 65-75 ppm.

Aliphatic Methylene Carbons (-CH₂-CH₂-): These carbons would appear in the δ 20-40 ppm range, with their exact positions influenced by their proximity to the electronegative oxygen atoms.

Methyl Carbon (-CH₃): The methyl carbon would be expected around δ 15-25 ppm.

Quantitative Analysis: For quantitative analysis, the integration of specific, well-resolved proton signals in the ¹H NMR spectrum can be used. For instance, comparing the integral of the methyl protons (3H) or the ether-linked methylene protons (2H) against an internal standard of known concentration allows for precise quantification of this compound in a sample rsc.org.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) |

| -OH | 2.0 - 5.0 | Broad Singlet |

| Ar-H | 6.5 - 7.5 | Multiplet |

| -O-CH₂- (ether) | 3.8 - 4.2 | Triplet/Multiplet |

| -CH(OH)- | 3.5 - 4.5 | Multiplet |

| -CH₂-CH₂- (aliphatic) | 1.5 - 2.5 | Multiplet |

| -CH₃ (adjacent to -CH(OH)-) | 1.0 - 1.5 | Doublet |

| Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

| Ar-C (quaternary, -O-) | 150 - 160 |

| Ar-C (other) | 110 - 140 |

| -CH(OH)- | 60 - 80 |

| -O-CH₂- (ether) | 65 - 75 |

| -CH₂- (aliphatic) | 25 - 40 |

| -CH₃ | 15 - 25 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways, which are crucial for structural confirmation.

Molecular Ion (M⁺): For this compound (C₁₀H₁₄O₂), the expected molecular weight is approximately 166.22 g/mol . Under electron ionization (EI) conditions, the molecular ion (M⁺) would be observed at m/z 166. Aromatic compounds often exhibit a prominent molecular ion peak due to the inherent stability of the aromatic ring whitman.edu.

Fragmentation Studies: The fragmentation pattern of this compound would be characteristic of both an aromatic ether and a secondary alcohol slideshare.netslideshare.net.

Alpha-cleavage: A common fragmentation pathway for alcohols is α-cleavage, involving the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group libretexts.orgwhitman.eduslideshare.net. For this compound, this could lead to the loss of a methyl radical (CH₃•, 15 Da) or a larger alkyl radical (e.g., -CH₂CH₂OPh, 121 Da).

Loss of CH₃• from the alcohol side would yield a fragment at m/z (166 - 15) = 151.

Cleavage between the C2 and C3 of the butanol chain (alpha to the ether oxygen) could lead to significant fragments related to the phenoxypropyl radical or ion.

Dehydration: Alcohols commonly undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da) libretexts.orgwhitman.eduslideshare.net. This would result in a fragment at m/z (166 - 18) = 148.

Ether Cleavage: Cleavage of the C-O bonds within the ether linkage (C₆H₅-O-CH₂-) can also occur. This could lead to fragments corresponding to the phenoxy group (m/z 93 for C₆H₅O⁺) or the loss of a phenoxy radical.

Aromatic Fragmentation: Subsequent fragmentation of aromatic-containing ions may include the loss of neutral molecules such as carbon monoxide (CO, 28 Da) or formyl radical (HCO•, 29 Da), characteristic of aromatic ring systems libretexts.org.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Type | Expected m/z | Proposed Loss (Da) | Notes |

| Molecular Ion (M⁺) | 166 | - | Parent ion (C₁₀H₁₄O₂) |

| [M-CH₃]⁺ | 151 | 15 | Alpha-cleavage adjacent to -CH(OH)- |

| [M-H₂O]⁺ | 148 | 18 | Dehydration of alcohol |

| [C₆H₅O]⁺ | 93 | 73 | Cleavage of ether linkage |

| [M-CH₂CH(OH)CH₃]⁺ | 107 | 59 | Cleavage of C-O (ether) and subsequent loss |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Features:

O-H Stretch (Alcohol): A prominent and broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching vibration of the secondary alcohol, indicative of hydrogen bonding pressbooks.publibretexts.orglibretexts.org. A sharper, less intense band around 3600 cm⁻¹ might also be observed for free (unassociated) hydroxyl groups.

C-O Stretch (Alcohol): A strong absorption band around 1000-1100 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol pressbooks.publibretexts.orglibretexts.org.

Aromatic C-H Stretch: Weak to medium intensity bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would indicate the C-H stretching vibrations of the aromatic ring uhcl.edu.

Aliphatic C-H Stretch: Strong absorption bands in the 2850-2970 cm⁻¹ range would correspond to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

Aromatic C=C Stretch: Characteristic bands for the aromatic ring skeletal vibrations (C=C stretching) would appear around 1450-1600 cm⁻¹ pressbooks.publibretexts.org.

C-O-C Asymmetric Stretch (Aromatic Ether): A strong absorption band in the region of 1200-1270 cm⁻¹ is characteristic of the asymmetric stretching vibration of the C-O-C ether linkage, particularly when one carbon is aromatic wiley.comspectroscopyonline.com.

C-O-C Symmetric Stretch (Ether): A weaker band around 1040-1070 cm⁻¹ might be observed for the symmetric C-O-C stretch.

Out-of-Plane C-H Bending (Aromatic): Bands in the 690-760 cm⁻¹ range would indicate the out-of-plane bending vibrations of the aromatic C-H bonds, providing information about the substitution pattern of the benzene ring. For a monosubstituted benzene, two strong bands are typically observed around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Expected Raman Spectral Features: Raman spectroscopy is complementary to IR, as it detects vibrations that cause a change in polarizability.

Aromatic Ring Breathing Modes: Strong Raman bands are expected for the symmetric breathing modes of the aromatic ring, typically around 1000 cm⁻¹, which are often weak or absent in IR.

C-C Stretches (Aliphatic): Symmetric C-C stretching vibrations of the aliphatic chain would be more prominent in Raman than in IR.

C-O-C Symmetric Stretch (Ether): The symmetric C-O-C stretch of the ether linkage may be more pronounced in the Raman spectrum compared to the IR spectrum spectroscopyonline.comiitm.ac.in.

O-H Stretch: While also present in IR, the O-H stretch may show up in Raman, though often less intensely than in IR due to the smaller change in polarizability compared to dipole moment.

Table 3: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Alcohol) | 3200-3600 (broad, strong) | 3200-3600 (variable intensity) | Hydrogen bonding causes broadening |

| C-H Stretch (Aromatic) | >3000 (weak-medium) | >3000 (medium) | |

| C-H Stretch (Aliphatic) | 2850-2970 (strong) | 2850-2970 (strong) | |

| Aromatic C=C Stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) | Ring skeletal vibrations |

| C-O Stretch (Alcohol) | 1000-1100 (strong) | 1000-1100 (medium) | |

| C-O-C Asymmetric (Ether) | 1200-1270 (strong) | 1200-1270 (medium) | Especially prominent for aromatic ethers |

| C-O-C Symmetric (Ether) | ~1040-1070 (weak) | ~1040-1070 (medium-strong) | |

| Aromatic Ring Breathing | - | ~1000 (strong) | Often a very strong Raman band |

| Aromatic C-H Out-of-Plane | 690-770 (strong) | - | Indicative of substitution pattern |

X-ray Scattering and Diffraction Techniques for Condensed Phase Structure Analysis

X-ray scattering and diffraction techniques, particularly single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), are powerful tools for determining the precise atomic arrangement in the condensed phase.

Single-Crystal X-ray Diffraction (SCXRD): If this compound can be crystallized, SCXRD would provide the definitive three-dimensional structure, including bond lengths, bond angles, and torsion angles with high precision. This technique is crucial for:

Absolute Structure Determination: For chiral compounds like this compound (due to the secondary alcohol carbon), SCXRD with anomalous dispersion can determine the absolute configuration of the stereocenter researchgate.net.

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the aliphatic chain and the alcohol group.

Intermolecular Interactions: SCXRD can identify and characterize intermolecular interactions such as hydrogen bonding involving the hydroxyl group, π-π stacking of aromatic rings, and van der Waals forces, which dictate the crystal packing nih.govacs.orgacs.orgescholarship.org. These interactions are critical for understanding physical properties like melting point and solubility.

Powder X-ray Diffraction (PXRD): In cases where single crystals are difficult to obtain, PXRD can be used to characterize the crystalline nature of a bulk sample.

Phase Identification: PXRD patterns serve as unique fingerprints for crystalline compounds, allowing for the identification of this compound in mixtures or confirming its identity researchgate.net.

Polymorphism Detection: Different crystalline forms (polymorphs) of a compound will exhibit distinct PXRD patterns, enabling the detection and characterization of polymorphism, which can influence physical properties and performance researchgate.net.

Crystallinity Assessment: PXRD can quantify the degree of crystallinity in a sample and detect the presence of amorphous content.

While this compound is likely a liquid at room temperature, making SCXRD challenging, its derivatives or co-crystals could be studied by SCXRD. PXRD would be valuable for analyzing any solid forms or for quality control of crystalline batches if it were to crystallize.

Table 4: Summary of X-ray Diffraction Applications for this compound

| Technique | Application | Information Provided |

| SCXRD | Definitive structural elucidation, absolute configuration | Precise bond lengths, angles, torsion angles, intermolecular interactions, chirality |

| PXRD | Phase identification, polymorphism, crystallinity | Crystalline fingerprint, detection of different solid forms, amorphous content |

Kinetic and Mechanistic Studies of Reactions Involving 4 Phenoxy 2 Butanol

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects and Intermediate Characterization

The elucidation of reaction mechanisms for organic compounds like 4-phenoxy-2-butanol typically involves a combination of experimental and computational techniques. Kinetic isotope effects (KIEs) are powerful tools used to identify the rate-determining step and the nature of bond breaking/forming events in a reaction. By replacing specific atoms (e.g., hydrogen with deuterium (B1214612) or tritium, or carbon-12 with carbon-13) in the reactant, changes in reaction rates can provide insights into the transition state structure. For this compound, KIE studies could be applied to probe the mechanism of reactions involving its hydroxyl group (e.g., oxidation, esterification, dehydration) or the ether linkage (e.g., cleavage reactions).

Intermediate characterization is another critical aspect of mechanism elucidation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to detect and identify transient species formed during a reaction. For reactions of this compound, this might involve trapping reactive intermediates or studying reactions under conditions that allow for their accumulation and detection. However, specific studies employing KIEs or characterizing intermediates in reactions of this compound are not widely reported.

Determination of Reaction Rates and Kinetic Parameters

The determination of reaction rates and kinetic parameters is fundamental to understanding the reactivity of a chemical compound. For this compound, this would involve measuring the rate at which it is consumed or products are formed under varying conditions (e.g., concentration, temperature, catalyst loading). Common methods include spectroscopic monitoring (e.g., UV-Vis, IR, NMR) or chromatographic analysis (e.g., GC, HPLC) to track reactant and product concentrations over time.

Influence of Solvent Systems on Reaction Pathways and Selectivity

Solvent systems play a crucial role in influencing reaction pathways and selectivity by affecting reactant solvation, transition state stabilization, and mass transport. For reactions involving this compound, the choice of solvent could significantly impact the outcome, particularly for reactions involving polar functional groups like the hydroxyl group or the ether oxygen.

Polar vs. Non-polar Solvents: Polar protic solvents (e.g., alcohols, water) can participate in hydrogen bonding, which might stabilize polar transition states or intermediates. Polar aprotic solvents (e.g., DMSO, DMF) can solvate ions effectively without hydrogen bonding. Non-polar solvents (e.g., hydrocarbons) primarily affect reactions through dispersion forces.

Specific Solvation Effects: Beyond general polarity, specific interactions such as hydrogen bonding or donor-acceptor interactions between the solvent and the reacting species can alter reaction rates and product distributions. For instance, reactions involving the hydroxyl group of this compound might be sensitive to the hydrogen-bonding capacity of the solvent.

Selectivity Control: By tuning the solvent environment, it is often possible to favor one reaction pathway over another, leading to improved selectivity for a desired product. This is particularly relevant for compounds with multiple reactive sites, like this compound, which possesses both an alcohol and an ether moiety.

Despite the general importance of solvent effects in organic reactions, specific experimental data detailing the influence of different solvent systems on the reaction pathways and selectivity of this compound are not presented in the current literature.

Future Directions and Emerging Research Frontiers for 4 Phenoxy 2 Butanol

Innovations in Environmentally Benign Synthesis of 4-Phenoxy-2-butanol

Current synthetic routes for this compound, such as the Grignard reaction involving 3-phenoxypropionaldehyde and methylmagnesium iodide, often employ traditional reagents and solvents like anhydrous diethyl ether and concentrated hydrochloric acid, which may not align with modern green chemistry principles nih.gov. Future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic strategies.

One promising avenue involves the adoption of biocatalysis . Biocatalysts, such as enzymes or whole-cell systems, offer high selectivity, mild reaction conditions (e.g., ambient temperature and pressure), and reduced waste generation, aligning with green chemistry objectives scbt.com. For instance, the asymmetric bioreduction of ketones to chiral alcohols has shown significant potential, achieving high enantiomeric excess and yields scbt.com. Applying similar enzymatic or microbial systems to precursors of this compound could enable stereoselective synthesis, producing specific enantiomers with potential for enhanced biological activity or material properties.

Another critical area is the use of green solvents or solvent-free conditions. Research is increasingly exploring aqueous micellar solutions as reaction media for ether synthesis, offering simplicity, efficiency, and environmental friendliness thegoodscentscompany.com. Similarly, the use of recyclable and less toxic solvents like propylene (B89431) carbonate has been demonstrated for etherification reactions wikipedia.org. Developing a synthesis of this compound in such media would significantly reduce environmental impact.

Furthermore, atom-economical reactions , where most or all atoms of the reactants are incorporated into the final product, are highly desirable. Direct coupling of alcohols to form ethers, with water as the sole byproduct, represents an atom-economical and environmentally benign method . While this compound is an ether-alcohol, exploring its formation through direct etherification of suitable precursors (e.g., 3-phenoxypropan-1-ol and methanol, or 2-butanol (B46777) and a phenoxy source) under such conditions, potentially catalyzed by solid acids or transition metals, could offer a cleaner synthetic route.

Design and Discovery of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for both the efficient synthesis of this compound and its subsequent selective transformations into other valuable compounds. Catalysis offers the ability to accelerate reactions, improve selectivity, and operate under milder conditions fishersci.ca.

Transition metal catalysis continues to be a fertile ground for innovation. Iron-catalyzed selective etherification and transetherification reactions using alcohols have shown promise, enabling the synthesis of symmetrical and unsymmetrical ethers under mild conditions, often with water as the only byproduct . Ruthenium-hydride complexes have also been demonstrated to catalyze selective etherification of different alcohols to form unsymmetrically substituted ethers, exhibiting broad substrate scope and tolerating various functional groups. These systems could be adapted for the selective formation of this compound or its derivatives.

Heterogeneous catalysts , such as solid acids, are gaining traction due to their ease of separation and recyclability. For instance, solid acids have been explored for the etherification of alcohols, and their acidity can be tuned to optimize performance. The design of bifunctional catalysts, combining hydrogenation activation and acid catalysis, has also shown success in synthesizing unsaturated ethers from aldehydes and alcohols, achieving high yields under mild conditions. Such bifunctional catalysts could be engineered for cascade reactions involving this compound precursors.

Future research will also focus on C-O bond activation strategies. For example, studies on the hydrogenation of lignin (B12514952) derivatives, which contain β-O-4 linkages similar to the ether bond in this compound, have utilized PdNi/H-NbOx catalysts to produce cyclic hydrocarbons and alcohols. Understanding and controlling the selective cleavage or formation of the ether bond in this compound through novel catalysts could unlock new synthetic pathways and applications.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, offering the ability to predict reaction outcomes, design new reactions, and elucidate complex mechanisms fishersci.ca. For this compound, advanced computational modeling can significantly accelerate research and development.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies for various synthetic routes to this compound or its transformations. This can help in understanding the energetics and kinetics of different synthetic approaches, guiding experimental design towards more efficient and selective pathways. For example, DFT-based transition state analysis can predict major products in acid-catalyzed dehydration reactions.

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. Large language models (LLMs) are being fine-tuned for organic chemistry tasks, including retrosynthesis, reaction performance prediction, and condition generation. Applying these AI tools could enable the rapid identification of novel precursors or reaction conditions for this compound synthesis, or predict its reactivity with unprecedented accuracy in complex synthetic sequences.

Multi-scale modeling approaches , such as QM/MM (quantum mechanics/molecular mechanics), can be used to study large and complex molecular systems, including catalytic reactions involving this compound. These methods allow for a detailed understanding of interactions between the compound, catalysts, and solvent, providing insights that are difficult to obtain experimentally.

Table 1: Potential Applications of Computational Modeling for this compound

| Computational Method | Application Area | Expected Outcome for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Identification of optimal reaction pathways and intermediates for synthesis and transformations. |

| Machine Learning (ML) / AI | Retrosynthesis & Reaction Prediction | Discovery of novel synthetic routes and prediction of reactivity with new reagents or catalysts. |

| Molecular Dynamics (MD) | Solvent Effects & Conformation | Understanding how solvent influences reactivity and stability, and predicting molecular conformations. |

| QM/MM Modeling | Heterogeneous Catalysis | Elucidation of catalyst-substrate interactions and active site design for improved selectivity. |

Integration of this compound into Complex Synthetic Pathways for Advanced Materials and Chemical Intermediates

With its unique combination of an ether linkage and a secondary alcohol group, this compound is well-positioned to serve as a versatile building block in the synthesis of advanced materials and complex chemical intermediates.

As a chemical intermediate , this compound can be further functionalized to create a diverse array of derivatives. The hydroxyl group can undergo various transformations, including oxidation to a ketone (4-phenoxy-2-butanone), esterification, or etherification, while the ether linkage can provide stability or be selectively cleaved under specific conditions. Compounds with similar structures have been explored as intermediates in the synthesis of more complex molecules with specific biological or chemical functions. Its potential as a precursor for pharmaceuticals or agrochemicals, similar to how (S)-4-phenyl-2-butanol is used as a drug precursor, is a compelling future direction scbt.com.

In the realm of advanced materials , this compound could be incorporated into polymer architectures or serve as an additive. The hydroxyl group allows for polymerization reactions, potentially leading to novel polyesters, polyethers, or polyurethanes with tailored properties. For example, the synthesis of functional vinyl ethers from alcohols via transetherification has been explored for use in polymeric materials. The phenoxy group could impart specific properties such as enhanced thermal stability, optical characteristics, or flame retardancy to the resulting materials.

Furthermore, the compound's structure suggests its potential in functionalized materials . The aromatic ring and ether oxygen could contribute to interactions with other molecules, making it suitable for applications in sensors, separation membranes, or as a component in supramolecular assemblies. Research into the supramolecular structure of phenyl derivatives of butanol isomers highlights the role of hydrogen bonding and π-π interactions in molecular organization, which could be relevant for designing new materials.

The future research directions for this compound are multifaceted, spanning from sustainable synthesis and innovative catalysis to the application of computational tools and its integration into advanced materials, all contributing to its potential as a valuable chemical entity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-phenoxy-2-butanol, and how can reaction conditions be optimized?

- Methodology :

- Condensation Reactions : Adapt methods from structurally similar alcohols, such as the condensation of phenols with ketones or aldehydes under acidic or basic conditions. For example, describes the synthesis of 4-phenyl-2-butanone via benzyl chloride condensation and hydrolysis, which could be modified by substituting phenyl groups with phenoxy moieties .

- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC or GC-MS.

- Yield Optimization : Adjust stoichiometry, catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed reactions), and temperature (80–120°C) to favor product formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the presence of the phenoxy group (aromatic protons at δ 6.8–7.5 ppm) and secondary alcohol (δ 1.5–2.0 ppm for adjacent CH groups). Compare with NIST reference data for analogous alcohols (e.g., 4-phenyl-2-butanol in and ) .

- IR Spectroscopy : Identify O-H stretching (3200–3600 cm) and ether C-O-C vibrations (~1250 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 180 for CHO) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal of phenoxy-containing compounds.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states to predict regioselectivity in reactions (e.g., ether cleavage or oxidation).

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF or THF) to optimize reaction conditions .

- Software Tools : Use Gaussian, ORCA, or Schrödinger Suite for energy minimization and orbital analysis.

Q. How should researchers resolve discrepancies in reported physical properties (e.g., solubility, boiling point) of this compound?

- Methodology :

- Data Cross-Validation : Compare values from NIST Chemistry WebBook ( ) and peer-reviewed journals. For example, notes solubility trends for similar alcohols (miscibility in water/alcohol) .

- Experimental Replication : Measure properties using standardized methods (e.g., ASTM distillation for boiling points, shake-flask method for solubility).

- Statistical Analysis : Apply ANOVA to assess variability between datasets.

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use Sharpless epoxidation catalysts or enantioselective enzymes (e.g., lipases) to control stereochemistry.

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Crystallization : Induce diastereomeric salt formation with resolving agents like tartaric acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。